molecular formula C16H23N3O4S B4399758 5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide

5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide

Cat. No.: B4399758
M. Wt: 353.4 g/mol
InChI Key: LGXQFBXHRUMFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide is a complex organic compound that features both morpholine and piperidine functional groups

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c17-16(20)14-12-13(24(21,22)19-8-10-23-11-9-19)4-5-15(14)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXQFBXHRUMFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a morpholine derivative, followed by the introduction of the piperidine group through nucleophilic substitution. The final step often involves the formation of the benzamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nitrogen atoms.

Scientific Research Applications

5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can serve as a probe to study biological pathways involving sulfonyl and piperidine groups.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for 5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide is not well-characterized. it is likely to interact with molecular targets through its sulfonyl and piperidine groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Morpholinyl)-1-piperidinylbenzamide: Similar structure but lacks the sulfonyl group.

    2-(1-Piperidinyl)benzamide: Similar structure but lacks both the morpholine and sulfonyl groups.

Uniqueness

5-(4-Morpholinylsulfonyl)-2-(1-piperidinyl)benzamide is unique due to the presence of both morpholine and piperidine functional groups, along with a sulfonyl group. This combination of features makes it a versatile compound for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide
Reactant of Route 2
5-Morpholin-4-ylsulfonyl-2-piperidin-1-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.